4-tert-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
This benzamide derivative features a 4-tert-butyl group on the aromatic ring, an ethyl sulfonyl linker, and a piperazine moiety substituted with pyridin-2-yl (Figure 1). The sulfonyl linker may confer rigidity to the structure, while the pyridinyl-piperazine moiety is often associated with receptor binding, particularly in neurological targets .
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-22(2,3)19-9-7-18(8-10-19)21(27)24-12-17-30(28,29)26-15-13-25(14-16-26)20-6-4-5-11-23-20/h4-11H,12-17H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFPKRXSXKBOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Piperazinyl Sulfonyl Group: The next step involves the introduction of the piperazinyl sulfonyl group. This can be achieved by reacting the benzamide with a sulfonyl chloride derivative of piperazine.
Attachment of the Pyridinyl Group: Finally, the pyridinyl group is introduced through a nucleophilic substitution reaction, where the piperazinyl sulfonyl benzamide is reacted with a pyridinyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-tert-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Industrial Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
-
- Structure : 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide.
- Key Differences : Lacks the sulfonyl-ethyl linker and tert-butyl group. The piperazine is substituted with dichlorophenyl instead of pyridinyl.
- Activity : Exhibits selective dopamine D3 receptor binding (Ki = 2.3 nM), attributed to the dichlorophenyl group’s hydrophobic interactions .
- Implications : The target compound’s pyridinyl group may shift receptor selectivity compared to dichlorophenyl analogues.
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide ():
- Structure : Contains a nitro group on the benzamide and a methoxyphenyl-piperazine.
- Key Differences : Nitro group (electron-withdrawing) vs. tert-butyl (electron-donating). Methoxyphenyl-piperazine vs. pyridinyl-piperazine.
- Activity : Structural data (single-crystal X-ray) reveals a planar conformation stabilized by intramolecular hydrogen bonds .
- Implications : The tert-butyl group in the target compound may reduce crystallinity compared to nitro-substituted analogues.
Analogues with Sulfonyl Linkers
- 1227207-53-5 (): Structure: 4-tert-butyl-N-(2-fluoro-5-(5-((5-((4-hydroxy-4-methylpiperidin-1-yl)methyl)pyridin-2-yl)amino)-1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide. Key Differences: Incorporates a fluoro substituent and a dihydropyridazin ring instead of the ethyl-sulfonyl-piperazine. Activity: Likely targets kinases due to the dihydropyridazin core, a common scaffold in kinase inhibitors . Implications: The sulfonyl linker in the target compound may reduce steric hindrance compared to bulkier dihydropyridazin-based analogues.
Analogues with Tert-Butyl Benzamide Cores
- SI112 (): Structure: [3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone. Key Differences: Replaces the piperazine-sulfonyl-ethyl chain with a pyrazole ring. Activity: Acts as a GAT (GABA transporter) inhibitor (IC50 = 0.8 µM), suggesting the tert-butyl benzamide core is versatile for diverse targets . Implications: The target compound’s piperazine-sulfonyl group may enhance solubility compared to pyrazole-containing analogues.
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
